3-(2-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-CHLOROPHENYL)-N~4~-(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 3-(2-CHLOROPHENYL)-N~4~-(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves multiple steps, typically starting with the preparation of the isoxazole ring. One common method is the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes, often catalyzed by Cu (I) or Ru (II) catalysts . Industrial production methods may involve catalyst-free and microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various substituted isoxazoles and oxazoles .
Scientific Research Applications
3-(2-CHLOROPHENYL)-N~4~-(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with various biological molecules, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites .
Comparison with Similar Compounds
Similar compounds include other isoxazole derivatives like valdecoxib, a COX-2 inhibitor, and leflunomide, an immunosuppressant . Compared to these compounds, 3-(2-CHLOROPHENYL)-N~4~-(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE may exhibit unique biological activities due to its specific structural features, such as the presence of the chlorophenyl and dimethylisoxazolyl groups .
Properties
Molecular Formula |
C22H19ClN4O5S |
---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C22H19ClN4O5S/c1-12-13(2)25-32-22(12)27-33(29,30)16-10-8-15(9-11-16)24-21(28)19-14(3)31-26-20(19)17-6-4-5-7-18(17)23/h4-11,27H,1-3H3,(H,24,28) |
InChI Key |
RSFOBZDPQVBPPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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